exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide
Overview
Description
exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide: is a bicyclic compound with significant applications in organic synthesis, pharmaceuticals, and agrochemicals. Its unique structure, featuring a bicyclic ring system with an oxygen bridge, makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide typically involves the Diels-Alder reaction of furan with maleic anhydride, followed by imidation. The reaction conditions often require a solvent such as toluene and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the imide group can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioamides.
Scientific Research Applications
Chemistry: In organic synthesis, exo-7-Oxabicyclo(221)heptane-2,3-dicarboximide is used as a building block for more complex molecules
Biology: The compound has been studied for its potential antitumor properties. Research indicates that derivatives of this compound can inhibit the growth of certain cancer cells, making it a candidate for anticancer drug development .
Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition and receptor modulation.
Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. Its stability and reactivity make it suitable for formulating active ingredients that protect crops from pests and diseases.
Mechanism of Action
The mechanism by which exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide exerts its effects involves the inhibition of specific enzymes or receptors. For instance, its antitumor activity is attributed to the inhibition of protein phosphatases, which are crucial for cell division and growth . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cancer cell proliferation.
Comparison with Similar Compounds
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride: This compound is structurally similar but lacks the imide group.
Norcantharidin: Another related compound with antitumor properties.
Uniqueness: exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide is unique due to its imide group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in both synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
(3aR,4S,7R,7aS)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7-5-3-1-2-4(12-3)6(5)8(11)9-7/h3-6H,1-2H2,(H,9,10,11)/t3-,4+,5-,6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWSKNKAHKHDRI-FBXFSONDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166090 | |
Record name | rel-(3aR,4S,7R,7aS)-Hexahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28871-91-2 | |
Record name | rel-(3aR,4S,7R,7aS)-Hexahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28871-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cantharimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028871912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rel-(3aR,4S,7R,7aS)-Hexahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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